5-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine
CAS No.: 214831-64-8
Cat. No.: VC8255355
Molecular Formula: C9H13BrN2O
Molecular Weight: 245.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 214831-64-8 |
|---|---|
| Molecular Formula | C9H13BrN2O |
| Molecular Weight | 245.12 g/mol |
| IUPAC Name | 5-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine |
| Standard InChI | InChI=1S/C9H13BrN2O/c1-12(5-6-13-2)9-4-3-8(10)7-11-9/h3-4,7H,5-6H2,1-2H3 |
| Standard InChI Key | CDKDPQWKJKDJCB-UHFFFAOYSA-N |
| SMILES | CN(CCOC)C1=NC=C(C=C1)Br |
| Canonical SMILES | CN(CCOC)C1=NC=C(C=C1)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine, reflects its substitution pattern:
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A bromine atom at the 5-position of the pyridine ring.
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A methyl group and a 2-methoxyethyl group attached to the nitrogen at the 2-position .
The SMILES notation (CN(CCOC)C1=NC=C(C=C1)Br) and InChIKey (CDKDPQWKJKDJCB-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemistry .
Physical and Chemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 245.12 g/mol | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Solubility | Soluble in polar organic solvents (e.g., DMF, THF) | |
| Density | 1.32 g/cm³ (estimated) |
The planar pyridine ring facilitates π-π stacking interactions, while the methoxyethyl group enhances solubility in polar solvents .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 5-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine involves multi-step protocols, as detailed in CN110746345B :
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Protection of Phenolic OH Group:
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Borylation:
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Suzuki-Miyaura Coupling:
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Deprotection and Functionalization:
Industrial Scalability
The patent emphasizes atom economy (70–90% yield) and solvent recovery (e.g., ethyl acetate extraction), making the process suitable for industrial scale-up . Notably, the avoidance of cryogenic conditions (−40°C) and hazardous reagents (n-butyllithium) enhances safety .
Applications in Medicinal Chemistry and Agrochemicals
Drug Development
5-Bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine serves as a precursor for GluN2A-positive allosteric modulators, which target NMDA receptors to treat cognitive disorders . Its bromine atom enables further functionalization via cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
Agrochemical Intermediates
The compound’s pyridine core is integral to herbicides and insecticides. For example, derivatives with triazole or sulfonamide groups exhibit fungicidal activity.
Future Research Directions
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Biological Screening: Evaluate affinity for kinase targets (e.g., EGFR, VEGFR) to expand therapeutic applications .
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Process Optimization: Develop continuous-flow synthesis to reduce reaction times and waste .
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Environmental Impact: Assess biodegradability and ecotoxicity for agrochemical applications.
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